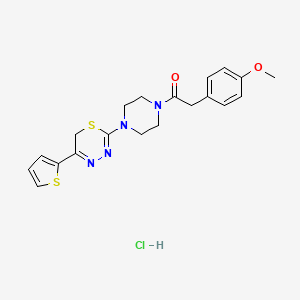

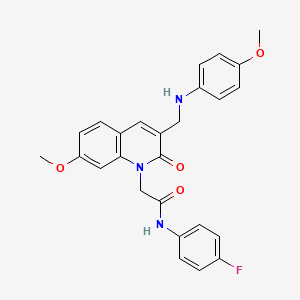

2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-(2,4-dichlorophenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide involves multiple steps, starting from basic precursors to the final product. In one study, the synthesis began with 4-chlorophenoxyacetic acid, which underwent esterification, hydrazinolysis, and a ring closure reaction to yield a 1,3,4-oxadiazole core. Subsequent substitution at the thiol position with electrophiles led to various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides . Another study synthesized 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide through alkylation of a precursor compound . These methods demonstrate the versatility of synthetic approaches to create a variety of related compounds.

Molecular Structure Analysis

The molecular structure of compounds in this class has been characterized using various spectroscopic techniques. For instance, IR, 1H-NMR, and EI-MS spectral analysis data confirmed the substitutions on the 1,3,4-oxadiazole-2-thiol core . The crystal structures of related compounds with a 1,3,4-thiadiazol moiety have been described as 'V' shaped, with intermolecular interactions such as hydrogen bonds and halogen interactions contributing to the 3-D arrays in the crystal lattice .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse and include esterification, hydrazinolysis, ring closure, and N-alkylation. These reactions are crucial for introducing various functional groups and creating the desired molecular architecture. The reactivity

科学的研究の応用

Synthesis and Bioactivity

- Antioxidant Properties : Derivatives of thiazole and thiadiazole have been synthesized and evaluated for their antioxidant activities. For instance, thiazol-acetamide thiazolyl-pyrrole analogs were examined through DPPH radical spectrophotometric techniques, showing promising antioxidant activity comparable to ascorbic acid (Hossan, 2020).

- Antimicrobial and Antifungal Agents : Some synthesized acetamide derivatives have shown moderate to good activity against bacteria such as S. aureus and E. coli, as well as fungi like C. albicans, A. niger, and A. flavus (Desai et al., 2008).

- Anticancer Activity : N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been studied for their anticancer activity against human lung adenocarcinoma cells, with some compounds exhibiting high selectivity and potency, suggesting their potential as anticancer agents (Evren et al., 2019).

Photovoltaic and Electronic Applications

- Solar Cells : Organo-sulfur compounds related to the thiadiazole structure have been utilized as novel redox couples in dye-sensitized and quantum-dot sensitized solar cells, demonstrating improved redox behavior and power conversion efficiencies, indicating their potential in renewable energy technologies (Rahman et al., 2018).

Molecular Docking and QSAR Studies

- Molecular Docking : The synthesis of compounds with specific structures, such as thiazolidinones and thiadiazoles, has been guided by molecular docking studies to estimate their efficacy against target enzymes or receptors, supporting their potential in drug design and development for various diseases (Basra et al., 2019).

作用機序

Target of Action

Similar compounds like 2,4-dichlorophenoxyacetic acid (2,4-d) are known to mimic the action of the plant hormone auxin . Auxin plays a crucial role in various aspects of plant growth and development .

Mode of Action

It’s worth noting that compounds like 2,4-dichlorophenoxyacetic acid (2,4-d) function by mimicking the action of the plant hormone auxin . This leads to uncontrolled and unsustainable growth in plants, causing stem curling, leaf wilting, and eventually plant death .

Biochemical Pathways

Similar compounds like 2,4-dichlorophenoxyacetic acid (2,4-d) are known to disrupt the normal functioning of auxin, a plant hormone . This disruption can lead to abnormal growth and development in plants .

Result of Action

Similar compounds like 2,4-dichlorophenoxyacetic acid (2,4-d) are known to cause uncontrolled and unsustainable growth in plants, leading to stem curling, leaf wilting, and eventually plant death .

Action Environment

It’s worth noting that environmental factors can significantly impact the effectiveness and stability of similar compounds like 2,4-dichlorophenoxyacetic acid (2,4-d) .

特性

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O2S2/c1-19-11-16-15-10(20-11)14-9(17)5-18-8-3-2-6(12)4-7(8)13/h2-4H,5H2,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBNAZVFXQQPBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2536984.png)

![2-(benzylthio)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2536985.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2536996.png)

![N-[cyano(thiophen-3-yl)methyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B2536998.png)

![3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B2536999.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2537000.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2537002.png)

![1-butyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2537003.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone](/img/structure/B2537004.png)

![(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2537005.png)